N,N-Diethylaniline hydrochloride
Overview
Description
N,N-Diethylaniline hydrochloride is a derivative of diethylaniline, which is an organic compound used in various chemical syntheses and as an intermediate in the manufacturing of dyes. It is formed by introducing a hydrochloride group to N,N-diethylaniline, potentially altering its physical and chemical properties and making it more soluble in water.
Synthesis Analysis
The synthesis of N,N-diethylaniline can be achieved through several methods. One approach involves the direct amination of benzene with diethylamine in the presence of an iridium(I)/mercury(II) based system, which allows for the formation of N,N-diethylaniline under mild conditions . Other methods include the use of phase transfer catalysis with different catalysts such as tetraethylammonium chloride , tetramethylammonium hydroxide , tetraethyl ammonium hydroxide , and benzyl triethylammonium chloride . These methods vary in their reaction conditions and yields, with some achieving up to 90.6% yield . Additionally, N,N-diethylaniline can be synthesized in a microemulsion system from aniline and bromoethane, which offers a different approach to the synthesis process .
Molecular Structure Analysis
The molecular structure of N,N-diethylaniline has been studied through various spectroscopic techniques. Quantum chemical calculations suggest that the molecule is not planar, with the amino group exhibiting a somewhat sp3 hybridization-like character . This non-planarity can influence the molecule's reactivity and interactions with other chemical species.
Chemical Reactions Analysis
N,N-diethylaniline participates in charge-transfer complexes with iodine, acting as a sigma-donor. The formation constants and spectral characteristics of these complexes have been studied, revealing insights into the molecular interactions and the influence of solvent polarity . Additionally, the compound has been used to synthesize various dyes, demonstrating its utility in dye manufacturing .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-diethylaniline derivatives have been explored, particularly in the context of their photophysical properties. For instance, certain dyes containing N,N-diethylaniline show solvatochromism, which is the change in color with the polarity of the solvent . This property is significant for applications in non-linear optics (NLO) and as viscosity sensors in the near-infrared region . The genotoxicity of N,N-diethylaniline has also been evaluated, with studies indicating that it can induce sister chromatid exchanges in human lymphocytes, suggesting potential genotoxic effects .
Safety And Hazards
N,N-Diethylaniline hydrochloride is considered hazardous. It is corrosive and irritating to skin, eyes, and mucous membranes. It is moderately toxic by inhalation, absorption, and ingestion . The compound is also considered a danger due to its reactivity with water, which liberates extremely flammable gases .
properties
IUPAC Name |
N,N-diethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCWTNQXCXUEAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207551 | |
Record name | Aniline, N,N-diethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethylaniline hydrochloride | |
CAS RN |
5882-45-1 | |
Record name | Benzenamine, N,N-diethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5882-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, N,N-diethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005882451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, N,N-diethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethylanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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